molecular formula C17H15Cl2N3O2S2 B3410464 (2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897469-30-6

(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B3410464
CAS No.: 897469-30-6
M. Wt: 428.4 g/mol
InChI Key: DKQYUCAOVWVQDU-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a 2,5-dichlorothiophen-3-yl group linked to a piperazine moiety, which is further substituted with a 6-methoxybenzo[d]thiazol-2-yl group.

  • Thiophene core: Chlorinated thiophenes are known for their electron-withdrawing properties, enhancing metabolic stability and binding affinity in drug design .
  • Piperazine linker: A common pharmacophore in CNS-targeting agents, facilitating interactions with neurotransmitter receptors .
  • Methoxybenzothiazole: Benzothiazoles are privileged scaffolds in medicinal chemistry, often associated with antitumor, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S2/c1-24-10-2-3-12-13(8-10)25-17(20-12)22-6-4-21(5-7-22)16(23)11-9-14(18)26-15(11)19/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQYUCAOVWVQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Reported Biological Activity References
(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (Target) Dichlorothiophene, methoxybenzothiazole, piperazine Inferred: Potential CNS activity, enzyme inhibition (based on structural analogs)
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone (4c) Dimethylpiperidine, propoxy linker, benzothiazole Multitargeted ligands (e.g., acetylcholinesterase inhibition, antioxidant properties)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazolyl, cyano-substituted thiophene Inferred: Anticancer or antimicrobial activity (via thiophene-cyanide interactions)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (I) Pyrazoline, methylbenzothiazole, methoxyphenyl Antitumor, antidepressant activities (explicitly reported)

Key Comparative Insights:

The methoxybenzothiazole group may confer greater metabolic stability than the methylbenzothiazole in compound (I) .

Linker Flexibility :

  • The rigid piperazine linker in the target compound contrasts with the propoxy spacer in 4c , which could influence conformational flexibility and receptor-binding kinetics.

Biological Activity: Compound (I) explicitly demonstrates antitumor activity, suggesting that the target compound’s benzothiazole-thiophene core may similarly interact with cancer-related targets .

Computational and Pharmacological Analysis

  • Electrostatic Potential: Tools like Multiwfn could analyze electron density distribution in the target compound’s dichlorothiophene and methoxybenzothiazole groups, predicting sites for electrophilic/nucleophilic interactions.
  • Dose-Effect Relationships : Methods from Litchfield and Wilcoxon may apply to future pharmacological studies, enabling rapid estimation of median effective doses (ED₅₀) for potency comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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